![molecular formula C27H31N3O2 B2749656 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-phenoxyacetamide CAS No. 946287-21-4](/img/structure/B2749656.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-phenoxyacetamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
Research into related compounds has shown potential in the development of anticancer agents. For example, studies have highlighted the synthesis and evaluation of certain isoquinoline derivatives as topoisomerase I-targeting agents with potent cytotoxic activity and the capacity to inhibit tumor growth in vivo. These findings underscore the potential of isoquinoline derivatives in cancer therapy, offering a foundation for further exploration of similar compounds (Ruchelman et al., 2004).
Analgesic and Anti-inflammatory Activities
Isoquinoline derivatives have also been studied for their analgesic and anti-inflammatory properties. Cyclocondensation reactions involving similar structures have led to the synthesis of compounds exhibiting significant analgesic effects, comparable to known analgesics. This suggests a promising avenue for the development of new pain relief medications (Yusov et al., 2019).
Metabolic Studies
The metabolic pathways and metabolites of related tetrahydroisoquinoline derivatives have been elucidated in humans, providing critical insights into their disposition, metabolism, and elimination. Such studies are essential for understanding the pharmacokinetics and safety profile of potential therapeutic agents, aiding in the development of drugs with favorable metabolic characteristics (Dingemanse et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of isoquinoline derivatives for topoisomerase I targeting have demonstrated their potential as antitumor agents. Modifications to the molecular structure have shown to influence their activity, highlighting the importance of structural optimization in drug design (Satyanarayana et al., 2008).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)24-14-12-22(13-15-24)26(30-17-16-21-8-6-7-9-23(21)19-30)18-28-27(31)20-32-25-10-4-3-5-11-25/h3-15,26H,16-20H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGCIOIZISROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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